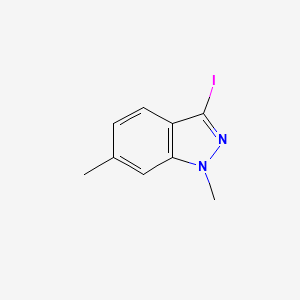

1,6-Dimethyl-3-iodo-1H-indazole

説明

1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

作用機序

Target of Action

The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its expression . This inhibition is achieved in a concentration-dependent manner . By inhibiting IDO1, the compound interferes with the metabolism of tryptophan, which can have significant effects on cellular functions and immune responses .

Biochemical Pathways

The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism . This can lead to changes in the levels of downstream metabolites, including kynurenine and its derivatives . These metabolites have various biological effects, including immunomodulatory properties .

Result of Action

The inhibition of IDO1 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have a potent anti-proliferative activity in human colorectal cancer cells (HCT116) . Additionally, it can induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells .

生化学分析

Biochemical Properties

1,6-Dimethyl-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. This compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties . Additionally, it interacts with other biomolecules, such as kinases and transcription factors, affecting cellular signaling pathways and gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell signaling pathways, including the p53/MDM2 pathway, leading to changes in gene expression and cellular metabolism . In immune cells, this compound modulates the immune response by inhibiting IDO1, which plays a role in immune suppression within the tumor microenvironment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, affecting immune cell function and promoting an antitumor immune response. Additionally, this compound interacts with other proteins and enzymes, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have demonstrated sustained inhibition of IDO1 activity and consistent effects on cell proliferation and apoptosis in cancer cells . These findings suggest that this compound maintains its biochemical properties and efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 in the kynurenine pathway . By inhibiting IDO1, the compound affects the metabolism of tryptophan, leading to changes in metabolite levels and metabolic flux . Additionally, it may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells and distributed to different cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within specific tissues and cells are influenced by factors such as tissue permeability and binding affinity to cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3-iodo-1H-indazole typically involves the iodination of 1,6-dimethylindazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

1,6-Dimethyl-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Carboxylic acids or other oxidized derivatives of the methyl groups.

Reduction Products: Deiodinated or modified indazole derivatives.

科学的研究の応用

Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole Derivatives

The synthesis of 1,6-dimethyl-3-iodo derivatives often involves various methodologies, including:

- Nucleophilic Substitution : This method utilizes iodine as a leaving group to facilitate the formation of new bonds with nucleophiles.

- Cyclization Reactions : Indazoles can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

Recent studies have focused on optimizing these synthetic routes to improve yield and purity while exploring modifications that enhance biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and its derivatives:

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : Research has demonstrated that derivatives can effectively inhibit IDO1, an enzyme linked to tumor immune evasion. For instance, a study reported that certain derivatives exhibited IC50 values as low as 5.3 μM against IDO1, indicating strong inhibitory potential .

- Cell Proliferation Inhibition : Compounds derived from this scaffold have shown significant anti-proliferative effects across various cancer cell lines. One study identified a derivative with an IC50 value of 0.4 μM against colorectal cancer cells (HCT116) and highlighted its mechanism involving apoptosis induction through activation of ERK pathways .

Tyrosine Kinase Inhibition

Indazole derivatives have been explored for their ability to inhibit tyrosine kinases involved in cancer progression:

- A series of compounds were designed to target fibroblast growth factor receptors (FGFRs), with some exhibiting IC50 values in the nanomolar range (e.g., 15 nM for FGFR1) . These compounds showed promise in inhibiting cell migration and proliferation in vitro.

Study on IDO1 Inhibitors

A recent study synthesized novel indazole derivatives aimed at inhibiting IDO1 and evaluated their anticancer activities on various cancer cell lines including hypopharyngeal carcinoma cells (FaDu). The most promising compound demonstrated significant suppression of IDO1 expression and induced apoptosis in a concentration-dependent manner .

Evaluation of Anticancer Properties

Another investigation assessed the bioactivity of several indazole derivatives against breast cancer cell lines (4T1). The lead compound not only inhibited cell proliferation but also enhanced apoptosis via mitochondrial pathways, showcasing its potential as a therapeutic agent .

Data Tables

| Compound Name | Target Enzyme | IC50 Value (μM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| Compound A | IDO1 | 5.3 | FaDu | Apoptosis induction |

| Compound B | FGFR1 | 15 | Various | Inhibition of proliferation |

| Compound C | ERK | 0.4 | HCT116 | Activation of MAPK pathways |

類似化合物との比較

Similar Compounds

1,6-Dimethyl-1H-indazole: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

3-Iodo-1H-indazole: Lacks the methyl groups, which can affect its solubility and interaction with molecular targets.

1-Methyl-3-iodo-1H-indazole: Contains only one methyl group, which may influence its chemical and biological properties.

Uniqueness

The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .

生物活性

1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. The compound is characterized by its unique structure, which includes a fused benzene and pyrazole ring, and is notable for its interactions with various biological targets.

The primary mechanism of action for this compound involves its inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the kynurenine pathway, which is responsible for the catabolism of tryptophan. By inhibiting IDO1, this compound modulates immune responses and exhibits potential anticancer properties.

Biochemical Pathways

The inhibition of IDO1 leads to:

- Decreased production of kynurenine from tryptophan.

- Altered immune responses, potentially enhancing anti-tumor immunity.

- Induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Cancer Cells : Demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116), inducing cell cycle arrest and apoptosis.

- Immune Cells : Modulates T-cell responses by altering tryptophan metabolism.

Dosage Effects

Studies on animal models have shown that the effects of this compound vary with dosage:

- Low Doses : Significant anticancer activity with minimal toxicity.

- High Doses : Potential increase in adverse effects, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The compound participates in several metabolic pathways primarily through its interaction with IDO1. It influences:

- Tryptophan metabolism.

- Subsequent production of bioactive metabolites that can affect immune modulation and tumor growth.

Anticancer Activity

A study published in Molecules highlighted the structure–activity relationship (SAR) of indazole derivatives, including this compound. The findings indicated that this compound exhibited IC50 values of approximately:

- HCT116 Cells : IC50 = 4.89 μM

- MCF-7 Cells : IC50 = 1.15 μM

These values suggest that the compound is effective at inhibiting cell proliferation at relatively low concentrations, supporting its potential as a therapeutic agent against certain cancers .

Immune Modulation

Research has also explored the immunological implications of IDO1 inhibition by this compound. The compound has been shown to enhance T-cell activation and reduce tumor-induced immunosuppression, indicating its dual role as both an anticancer agent and an immune modulator .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains iodine; inhibits IDO1 | Potent anticancer properties; immune modulation |

| 3-Iodoindazole | Lacks methyl groups; similar iodine substitution | Reduced solubility; different reactivity |

| Indazole | Basic structure; no halogen or methyl groups | Limited biological activity compared to derivatives |

This table illustrates how the presence of specific substituents affects both chemical reactivity and biological activity.

特性

IUPAC Name |

3-iodo-1,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFSZQGRATXJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303212 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-50-4 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。